molecular formula C22H16N2O5 B3509941 N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide

N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide

Cat. No.: B3509941
M. Wt: 388.4 g/mol
InChI Key: RTLNHQRDWIYLTA-UHFFFAOYSA-N
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Description

“N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide” is a chemical compound that belongs to the class of dibenzo[b,f]oxepine derivatives . Dibenzo[b,f]oxepine is a structural framework that is found in a variety of compounds with significant biological activities .


Synthesis Analysis

The synthesis of dibenzo[b,f]oxepin derivatives involves intramolecular S_NAr and McMurry reactions . The diaryl ethers required for the McMurry reaction have been obtained in good yields under microwave-assisted conditions of the reaction of salicylaldehydes with fluorobenzaldehydes without catalysts . Another method involves the reaction of methoxy derivative 3-nitrodibenzo[b,f]oxepine with different aldehydes in the presence of BF3·OEt2 as a catalyst .


Molecular Structure Analysis

The molecular structure of “this compound” is based on the dibenzo[b,f]oxepin scaffold . This scaffold is an important synthetic target because a large number of compounds having this skeleton present relevant biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include intramolecular S_NAr and McMurry reactions . Additionally, the reaction of methoxy derivative 3-nitrodibenzo[b,f]oxepine with different aldehydes in the presence of BF3·OEt2 as a catalyst has been examined .

Mechanism of Action

While the specific mechanism of action of “N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide” is not mentioned in the retrieved papers, it is known that many dibenzo[b,f]oxepin derivatives interact with tubulin heterodimers, leading to the disruption of the microtubular cytoskeleton . This interaction can lead to the inhibition of mitosis, making these compounds potential anti-cancer agents .

Future Directions

The future directions in the research of “N-{4-[(3-nitrodibenzo[b,f]oxepin-1-yl)oxy]phenyl}acetamide” and similar compounds could involve further exploration of their biological activities, particularly their potential as anti-cancer agents . Additionally, the development of more efficient synthesis methods and the investigation of other biological targets could also be areas of future research .

Properties

IUPAC Name

N-[4-(2-nitrobenzo[b][1]benzoxepin-4-yl)oxyphenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O5/c1-14(25)23-16-7-9-18(10-8-16)28-21-12-17(24(26)27)13-22-19(21)11-6-15-4-2-3-5-20(15)29-22/h2-13H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLNHQRDWIYLTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OC2=CC(=CC3=C2C=CC4=CC=CC=C4O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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